molecular formula C32H34N2O8 B13387396 5'-O-(Dimethoxytrityl)-2'-o-methyl-5-methyluridine

5'-O-(Dimethoxytrityl)-2'-o-methyl-5-methyluridine

Cat. No.: B13387396
M. Wt: 574.6 g/mol
InChI Key: VFLOXJCZWDDILQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound features a dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position, which is crucial for its role in solid-phase synthesis of nucleic acids. The presence of the 2’-o-methyl and 5-methyl modifications enhances the stability and binding affinity of the resulting oligonucleotides, making it valuable in various biochemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine typically involves the protection of the uridine nucleoside followed by selective methylation. The process begins with the protection of the 5’-hydroxyl group using dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine. The reaction is monitored by thin-layer chromatography (TLC) to ensure completion .

Next, the 2’-hydroxyl group is methylated using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH). The reaction conditions are carefully controlled to prevent over-methylation and ensure high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-purity 5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine .

Mechanism of Action

The mechanism of action of 5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine involves its incorporation into oligonucleotides during solid-phase synthesis. The dimethoxytrityl group serves as a protecting group for the 5’-hydroxyl position, preventing unwanted reactions during the synthesis process. Upon deprotection, the free hydroxyl group is available for subsequent coupling reactions .

The 2’-o-methyl and 5-methyl modifications enhance the stability and binding affinity of the resulting oligonucleotides by increasing resistance to nucleases and improving hybridization properties . These modifications also reduce the immunogenicity of the oligonucleotides, making them more suitable for therapeutic applications .

Properties

IUPAC Name

1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N2O8/c1-20-18-34(31(37)33-29(20)36)30-28(40-4)27(35)26(42-30)19-41-32(21-8-6-5-7-9-21,22-10-14-24(38-2)15-11-22)23-12-16-25(39-3)17-13-23/h5-18,26-28,30,35H,19H2,1-4H3,(H,33,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLOXJCZWDDILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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